molecular formula C61H78N12O13S2 B611637 Vapreotide diacetate CAS No. 936560-75-7

Vapreotide diacetate

货号: B611637
CAS 编号: 936560-75-7
分子量: 1251.48
InChI 键: NSSGLJZEFUPZRE-QJHAWANGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.

科学研究应用

Treatment of Acromegaly

Acromegaly is a disorder caused by excess growth hormone, often due to pituitary adenomas. Vapreotide diacetate has been shown to effectively reduce growth hormone levels and insulin-like growth factor 1 (IGF-1) concentrations in patients, thereby alleviating symptoms associated with this condition .

Management of Variceal Bleeding

One of the most significant applications of this compound is in the management of esophageal variceal bleeding, particularly in patients with cirrhosis. Clinical studies have demonstrated that early administration of vapreotide significantly improves bleeding control and reduces mortality rates in patients experiencing acute variceal hemorrhage .

Table 1: Efficacy of Vapreotide in Variceal Bleeding Management

Study ReferencePatient PopulationOutcome MeasuresResults
Patients with cirrhosisBleeding control, mortalitySignificant improvement in hemostasis
Patients with variceal bleedingSurvival rates after 5 daysReduced mortality in treated group

Treatment of AIDS-related Diarrhea

This compound has also been investigated for its efficacy in treating refractory diarrhea associated with AIDS, particularly when caused by Cryptosporidium. In a pilot trial involving AIDS patients, vapreotide administration resulted in significant reductions in stool frequency and improved patient outcomes .

Table 2: Outcomes of Vapreotide in AIDS-related Diarrhea

Study ReferencePatient PopulationDosageResponse Rate
AIDS patients with chronic diarrhea400-2400 µg/day47% complete response; 35% partial response

Pharmacodynamics and Safety Profile

The pharmacodynamic properties of vapreotide include:

  • Inhibition of splanchnic blood flow , which aids in reducing portal pressure.
  • Reduction in gastric acid secretion , contributing to its utility in managing gastrointestinal disorders .
  • Minimal side effects , with most reported adverse events being mild and transient .

Case Studies and Clinical Trials

Several case studies illustrate the effectiveness of this compound across different patient populations:

  • Case Study on Variceal Bleeding : A cohort study demonstrated that patients receiving vapreotide showed a marked decrease in portal pressure and improved survival rates compared to those receiving standard treatment alone .
  • Pilot Study on AIDS-related Diarrhea : In this study, patients experienced a significant reduction in stool frequency after treatment with vapreotide, highlighting its potential as a therapeutic option for this challenging condition .

属性

CAS 编号

936560-75-7

分子式

C61H78N12O13S2

分子量

1251.48

IUPAC 名称

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1

InChI 键

NSSGLJZEFUPZRE-QJHAWANGSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O.CC(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Vapreotide diacetate; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapreotide diacetate
Reactant of Route 2
Reactant of Route 2
Vapreotide diacetate
Reactant of Route 3
Reactant of Route 3
Vapreotide diacetate
Reactant of Route 4
Vapreotide diacetate
Reactant of Route 5
Vapreotide diacetate
Reactant of Route 6
Vapreotide diacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。